
N,N-Dimethyl-2-(perfluorophenoxy)ethanamine
Vue d'ensemble
Description
“N,N-Dimethyl-2-(perfluorophenoxy)ethanamine” is a colorless to light-yellow liquid . It has the CAS Number: 2044704-44-9 and the Linear Formula: C10H10F5NO .
Synthesis Analysis
The synthesis of “this compound” can generally be achieved through chemical reactions. The specific preparation methods can be optimized based on laboratory conditions .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the Inchi Code: 1S/C10H10F5NO/c1-16(2)3-4-17-10-8(14)6(12)5(11)7(13)9(10)15/h3-4H2,1-2H3 . The molecular weight is 255.19 .Physical And Chemical Properties Analysis
“this compound” is a colorless to light-yellow liquid . It has a molecular weight of 255.19 .Applications De Recherche Scientifique
Environmental Persistence and Toxicity
Studies have investigated the environmental presence, fate, and effects of PFAS alternatives, including compounds structurally related to N,N-Dimethyl-2-(perfluorophenoxy)ethanamine. These substances have been identified as emerging persistent organic pollutants due to their widespread industrial and consumer applications. The research highlights the necessity for further toxicological studies to assess the long-term environmental and health risks associated with these compounds due to their persistence, bioaccumulation, and potential toxicity (Wang et al., 2019).
Analytical Detection and Characterization
Advancements in analytical methodologies have enabled the detection and characterization of ether-PFAS, including those structurally related to this compound. These methodologies are crucial for understanding the environmental occurrence, fate, and effects of these compounds, comparing them with legacy PFAS such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). The review discusses the analytical challenges and the need for improved methods to accurately monitor these compounds in environmental and biomonitoring samples (Munoz et al., 2019).
Environmental Degradation
The degradation of polyfluoroalkyl chemicals, including those related to this compound, has been reviewed, focusing on the environmental biodegradability of these chemicals. The review emphasizes the need for more research on the microbial degradation pathways, half-lives, defluorination potential, and identification of novel degradation intermediates and products to better understand the environmental fate of these compounds (Liu & Mejia Avendaño, 2013).
Human Exposure and Health Risks
Recent literature has addressed human exposure to PFAS through drinking water, highlighting the significant health concerns associated with exposure to these compounds, including those similar to this compound. Drinking water has been identified as a potential significant source of human exposure, necessitating rigorous monitoring and assessment of health risks (Domingo & Nadal, 2019).
Mécanisme D'action
“N,N-Dimethyl-2-(perfluorophenoxy)ethanamine” is a synthetic compound that belongs to the group of molecules known as cathinones. It is a psychoactive substance that produces stimulant-like effects when consumed by humans.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N,N-dimethyl-2-(2,3,4,5,6-pentafluorophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F5NO/c1-16(2)3-4-17-10-8(14)6(12)5(11)7(13)9(10)15/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBONATRDQBOWML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





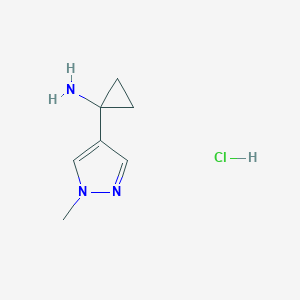
![(E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide](/img/structure/B1435766.png)
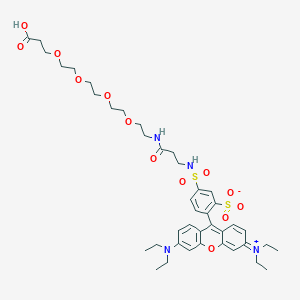
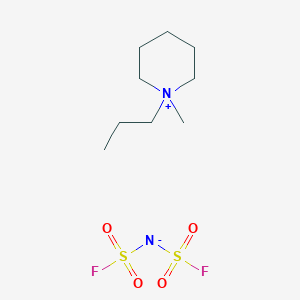
![Cytidine, 5-[(2-cyanoethoxy)methyl]-2'-deoxy-](/img/structure/B1435771.png)




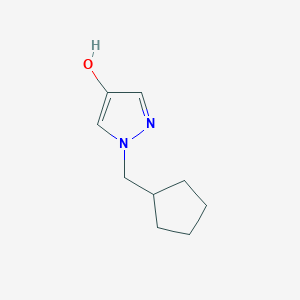
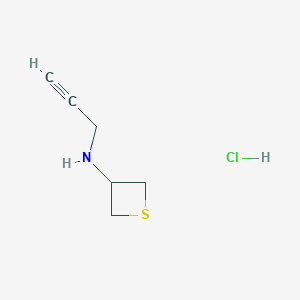
![2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid](/img/structure/B1435784.png)